Griseofulvin-13C,d3 is a stable isotope-labeled derivative of griseofulvin, where the carbon atoms are enriched with the isotope carbon-13 and hydrogen atoms are replaced by deuterium. Griseofulvin itself is a spirocyclic compound derived from the fungus Penicillium griseofulvum and is primarily used as an antifungal agent. The chemical formula for griseofulvin is C17H17ClO6, and its molecular weight is approximately 352.77 g/mol. The introduction of stable isotopes in griseofulvin-13C,d3 enhances its utility in various analytical techniques, particularly in pharmacokinetic studies and metabolic research .
These reactions are essential for understanding the compound's metabolism and pharmacokinetics in biological systems .
Griseofulvin-13C,d3 retains the biological activity of griseofulvin, which primarily acts by inhibiting fungal cell mitosis. Its mechanism of action involves binding to fungal microtubules, disrupting spindle formation during cell division. This antifungal activity makes it effective against dermatophyte infections, including tinea capitis and tinea corporis.
Studies have shown that the isotopic labeling does not significantly alter its antifungal efficacy but allows for enhanced tracking in metabolic studies .
The synthesis of griseofulvin-13C,d3 typically involves:
Detailed synthetic pathways often involve multi-step reactions starting from simpler organic compounds, followed by cyclization and functional group modifications .
Griseofulvin-13C,d3 has several applications:
Its stable isotope labeling enhances sensitivity and specificity in detection methods, making it invaluable for research purposes .
Interaction studies involving griseofulvin-13C,d3 focus on:
These studies provide insights into optimizing dosing regimens and understanding drug-drug interactions .
Several compounds are similar to griseofulvin-13C,d3, each with unique properties:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Griseofulvin | Spirocyclic | Antifungal | Natural product from Penicillium species |
| Terbinafine | Allylamine | Antifungal | Broad-spectrum activity against dermatophytes |
| Itraconazole | Triazole | Antifungal | Inhibits ergosterol synthesis; broader spectrum |
| Clotrimazole | Imidazole | Antifungal | Topical application; used for various infections |
| Naftifine | Allylamine | Antifungal | Effective against superficial fungal infections |
Griseofulvin-13C,d3 stands out due to its isotopic labeling, which allows for enhanced tracking in pharmacokinetic studies while maintaining the antifungal properties characteristic of griseofulvin .
Griseofulvin’s discovery in 1939 marked a milestone in antifungal therapy, with early applications targeting dermatophyte infections in humans and animals. Its mechanism of action—binding to fungal microtubules to disrupt mitotic spindle formation—established it as a model for studying cytoskeletal dynamics. By the mid-20th century, researchers began exploring structural modifications to enhance its efficacy and solubility. These efforts laid the groundwork for isotopic labeling, a technique that gained prominence in the 1980s with advances in mass spectrometry.
The synthesis of Griseofulvin-13C,d3 emerged from the need to resolve pharmacokinetic uncertainties in griseofulvin studies. Early isotopic variants replaced hydrogen atoms with deuterium at specific positions (e.g., the methyl group), followed by carbon-13 incorporation to create mass-differentiated analogs. For example, Griseofulvin-13C,d3 (C$${16}$$($$^{13}$$C)H$${14}$$D$$3$$ClO$$6$$) retains the parent compound’s molecular framework while introducing detectable isotopic signatures. This labeling strategy avoids isotopic interference with the compound’s bioactive regions, ensuring that pharmacokinetic data reflect the native drug’s behavior.
Stable isotope labeling has revolutionized drug development by enabling real-time tracking of compounds in complex biological matrices. For Griseofulvin-13C,d3, this technology addresses two key challenges: (1) distinguishing administered drug from endogenous metabolites and (2) quantifying sub-therapeutic concentrations in tissues.
Table 1: Common Stable Isotope-Labeled Griseofulvin Variants
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Griseofulvin-13C | C$${16}$$($$^{13}$$C)H$${17}$$ClO$$_6$$ | 356.78 | 1329612-29-4 |
| Griseofulvin-13C,d3 | C$${16}$$($$^{13}$$C)H$${14}$$D$$3$$ClO$$6$$ | 356.78 | 1329612-29-4 |
| Griseofulvin-d3 | C$${17}$$H$${14}$$D$$3$$ClO$$6$$ | 356.78 | 1279033-22-5 |
Data sourced from commercial pharmaceutical catalogs.
Isotopic labeling facilitates dual-compartment pharmacokinetic studies, where labeled and unlabeled griseofulvin are administered simultaneously. For instance, a 2011 study demonstrated that co-administering $$^{2}$$H$$_4$$-trazodone with its unlabeled counterpart reduced inter-individual variability in bioavailability measurements by 30%. Applied to Griseofulvin-13C,d3, this approach could isolate hepatic metabolism rates from dermal absorption variables in antifungal therapy.
Furthermore, stable isotopes enable metabolic pathway elucidation. By analyzing $$^{13}$$C incorporation into griseofulvin’s benzophenone core, researchers can map oxidative demethylation steps in liver microsomes. This is critical for identifying cytochrome P450 isoforms involved in griseofulvin clearance, potentially informing drug-drug interaction warnings.
The synthesis of Griseofulvin-13C,d3 requires sophisticated approaches to incorporate both carbon-13 and deuterium isotopes into the molecular structure while maintaining the compound's biological activity and structural integrity. Multiple synthetic pathways have been developed to achieve this dual isotopic labeling, each with distinct advantages and limitations [2] [3].
Isotope Enrichment Methodology
The primary approach involves utilizing isotopically enriched starting materials during the synthetic process. This method employs carbon-13 labeled precursors and deuterated reagents to systematically incorporate the desired isotopes into specific positions of the griseofulvin molecule . The process typically begins with the preparation of isotopically labeled intermediates that serve as building blocks for the final compound. Research has demonstrated that this approach can achieve incorporation rates of 90-99% when properly optimized [2] [5].
Flow Chemistry Applications
Recent advances in flow chemistry have revolutionized isotope labeling techniques for pharmaceutical compounds. Flow synthesis offers numerous advantages over traditional batch methods, including precise control of reaction parameters such as temperature, reaction time, and reagent mixing [2]. For deuterium incorporation, continuous flow systems utilizing Raney nickel catalysts have shown superior performance, achieving high deuterium incorporation rates while maintaining excellent selectivity [2]. These systems are particularly effective for nitrogen-containing heterocycles, making them well-suited for griseofulvin derivatives.
Palladium-Catalyzed Cross-Coupling Routes
Palladium-catalyzed cross-coupling reactions provide regioselective pathways for carbon-13 incorporation. These methods utilize carbon-13 labeled carbon monoxide or carbon dioxide as the isotopic source, allowing for controlled introduction of the isotope at specific positions within the molecule [6] [7]. The synthetic route typically involves the formation of organometallic intermediates that facilitate the selective incorporation of carbon-13 through well-established coupling mechanisms.
Direct Isotopic Exchange Methods
Hydrogen-deuterium exchange reactions represent a cost-effective approach for deuterium incorporation. These methods utilize deuterium oxide as the isotopic source and employ various catalytic systems to facilitate the exchange process [8] [9]. The technique is particularly valuable because it allows for late-stage deuteration without the need for extensive synthetic modifications. Palladium on carbon with aluminum metal in deuterium oxide has proven especially effective for this purpose, providing both high selectivity and efficiency [9].
| Synthesis Method | Target Isotope | Key Advantages | Typical Conditions | Incorporation Rate |
|---|---|---|---|---|
| Isotope Enrichment with 13C Sources | 13C | High incorporation efficiency using labeled precursors | Use of 13C-labeled starting materials | 90-99% |
| Deuterium Exchange with D2O | Deuterium (D) | Simple and cost-effective deuterium source | D2O with appropriate catalysts | 85-95% |
| Palladium-Catalyzed Cross-Coupling | 13C | Regioselective labeling capabilities | Palladium catalyst, 13CO2 sources | 80-90% |
| Flow Chemistry Labeling | Both 13C and D | Precise control of reaction parameters | Continuous flow reactors | 90-98% |
| Direct Isotopic Exchange (HIE) | Deuterium (D) | Direct labeling without prefunctionalization | Pd/C, D2O, controlled temperature | 85-95% |
| Chemical Modification Routes | Both 13C and D | Multi-step synthetic flexibility | Sequential synthetic transformations | 70-85% |
The isolation and purification of Griseofulvin-13C,d3 from reaction mixtures requires specialized techniques that can effectively separate isotopologues while maintaining high purity standards. The challenge lies in the subtle differences between labeled and unlabeled compounds, necessitating highly selective separation methods [10] [11] [12].
High-Performance Liquid Chromatography Applications
High-Performance Liquid Chromatography remains the gold standard for final purification of isotopically labeled compounds. For Griseofulvin-13C,d3, semipreparative reverse-phase chromatography using carbon-18 stationary phases has proven most effective [10]. The mobile phase composition requires careful optimization to achieve adequate separation between isotopologues and unlabeled impurities. Isocratic elution with methanol-based systems containing appropriate additives typically provides the best results, achieving purities of 95-99% with recovery rates of 70-85% [10].
Solid-Phase Extraction Techniques
Solid-phase extraction serves as an essential preliminary purification step, particularly for removing water-soluble byproducts and unreacted starting materials [10] [11]. Carbon-18 cartridges are most commonly employed, with the extraction protocol involving initial conditioning with low-percentage methanol solutions, followed by sample loading and elution with higher methanol concentrations. This approach effectively removes isotopically labeled glucose and other polar impurities that commonly arise during synthesis [10].
Liquid-Liquid Extraction Methods
The Folch extraction method has been adapted for isotopically labeled compounds, particularly those with lipophilic characteristics [10]. This technique involves partitioning between chloroform and aqueous phases, allowing for the separation of lipophilic isotopologues from hydrophilic contaminants. While recovery rates are moderate (60-80%), the method provides excellent selectivity for compounds with appropriate solubility characteristics [10].
Specialized Purification Approaches
For compounds requiring exceptionally high purity, crystallization techniques can achieve purities exceeding 98%. However, these methods typically result in lower recovery rates (50-70%) and require careful control of temperature and solvent conditions [10]. Ion exchange chromatography provides an alternative approach for charged isotopologues, though pH and ionic strength effects must be carefully managed [11].
| Purification Method | Application | Purity Achieved | Recovery Rate | Key Considerations |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Final purification of isotopologues | 95-99% | 70-85% | Mobile phase optimization required |
| Solid-Phase Extraction (SPE) | Removal of water-soluble impurities | 90-95% | 45-65% | Cartridge selection critical |
| Liquid-Liquid Extraction (Folch Method) | Separation of lipophilic compounds | 85-90% | 60-80% | Solvent system compatibility |
| Crystallization Techniques | High-purity isolation | 98-99.5% | 50-70% | Temperature and solvent control |
| Preparative Chromatography | Large-scale separation | 92-97% | 75-90% | Column capacity limitations |
| Ion Exchange Chromatography | Charged compound separation | 88-94% | 55-75% | pH and ionic strength effects |
The incorporation of deuterium into pharmaceutical compounds fundamentally alters their physicochemical properties and stability profiles. Understanding these changes is crucial for the successful development and application of deuterium-labeled griseofulvin derivatives [13] [14] [15].
Kinetic Isotope Effects
The kinetic isotope effect represents the most significant factor influencing the stability of deuterium-labeled compounds. When hydrogen atoms are replaced with deuterium, the resulting carbon-deuterium bonds exhibit different vibrational frequencies and bond strengths compared to carbon-hydrogen bonds [13] [14]. This difference manifests as reduced reaction rates, with typical kinetic isotope effects ranging from 2 to 8-fold reduction in metabolic transformation rates [13] [16]. For griseofulvin derivatives, this translates to enhanced metabolic stability and potentially improved pharmacokinetic profiles [17].
Metabolic Stability Enhancements
Deuterium substitution significantly impacts the metabolic fate of griseofulvin. Studies have demonstrated that deuterium incorporation at metabolically labile positions can extend the compound's half-life by 1.5 to 3-fold [13] [16]. This enhancement is particularly relevant for griseofulvin, which undergoes extensive demethylation at positions 4 and 6 [18] [17]. Strategic placement of deuterium atoms at these positions has been shown to substantially reduce the formation of inactive metabolites [18].
Chemical Bond Stability
The carbon-deuterium bond is inherently more stable than the corresponding carbon-hydrogen bond, with bond dissociation energies approximately 5-10% higher [15] [19]. This increased stability contributes to enhanced resistance to various degradation pathways, including oxidative metabolism and thermal decomposition [20]. The shorter bond length and reduced electronic polarizability of deuterium also contribute to improved molecular stability [14].
Environmental and Storage Considerations
Deuterium-labeled compounds exhibit enhanced stability under various environmental conditions. Thermal stability studies indicate that deuterated compounds typically show decomposition temperatures 10-20°C higher than their non-deuterated counterparts [15]. Similarly, oxidative stability testing reveals 15-25% reduced oxidation rates, contributing to extended shelf life and improved pharmaceutical storage characteristics [15].
Analytical Implications
The stability advantages of deuterium labeling extend to analytical applications. Mass spectrometry analysis of deuterium-labeled compounds shows improved signal stability and reduced background interference, facilitating more accurate quantitative measurements [21] [22]. Nuclear magnetic resonance spectroscopy benefits from the absence of interfering hydrogen signals, allowing for more precise structural characterization [23] [24].
| Stability Factor | Impact on Deuterium Systems | Quantitative Effect | Clinical Relevance | Measurement Methods |
|---|---|---|---|---|
| Kinetic Isotope Effect | Reduced reaction rates (kH/kD = 2-8) | 2-8 fold reduction in rate | Slower drug metabolism | Reaction rate studies |
| Metabolic Stability | Extended half-life in biological systems | 1.5-3 fold increased half-life | Reduced dosing frequency | Pharmacokinetic analysis |
| Chemical Bond Strength | C-D bonds stronger than C-H bonds | 5-10% higher bond energy | Improved drug stability | Bond dissociation energy |
| Thermal Stability | Higher thermal decomposition temperature | 10-20°C higher decomposition | Enhanced formulation stability | Thermal analysis (DSC/TGA) |
| Oxidative Stability | Enhanced resistance to oxidation | 15-25% reduced oxidation rate | Reduced toxic metabolite formation | Oxidation stability testing |
| Storage Conditions | Reduced degradation over time | 2-5 fold longer shelf life | Better pharmaceutical storage | Accelerated aging studies |